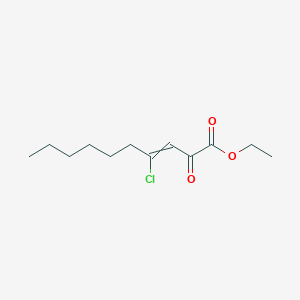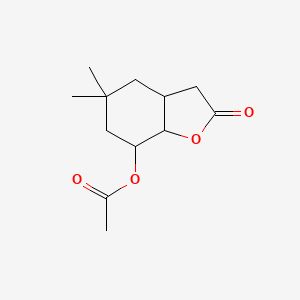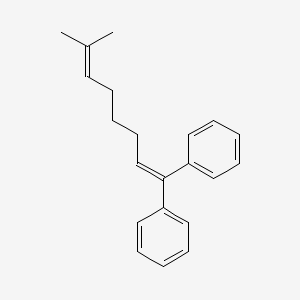
Benzene, 1,1'-(7-methyl-1,6-octadienylidene)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-(7-methyl-1,6-octadienylidene)bis- is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 7-methyl-1,6-octadienylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(7-methyl-1,6-octadienylidene)bis- typically involves electrophilic aromatic substitution reactions. These reactions are characterized by the substitution of a hydrogen atom on the benzene ring with an electrophile, in this case, the 7-methyl-1,6-octadienylidene group .
Industrial Production Methods: Industrial production methods for this compound may involve the use of catalysts to enhance the reaction rate and yield. Commonly used catalysts include Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3). The reaction is typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 1,1’-(7-methyl-1,6-octadienylidene)bis- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated benzenes or nitrobenzenes.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-(7-methyl-1,6-octadienylidene)bis- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-(7-methyl-1,6-octadienylidene)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the nature of the target and the context of the interaction .
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1,1’-(1-methyl-1,2-ethanediyl)bis-
- Benzene, 1,1’-(oxydiethylidene)bis-
Comparison: Benzene, 1,1’-(7-methyl-1,6-octadienylidene)bis- is unique due to its specific substitution pattern and the presence of the 7-methyl-1,6-octadienylidene group. This structural feature distinguishes it from other similar compounds and may confer unique chemical and biological properties .
Eigenschaften
CAS-Nummer |
220070-69-9 |
|---|---|
Molekularformel |
C21H24 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
(7-methyl-1-phenylocta-1,6-dienyl)benzene |
InChI |
InChI=1S/C21H24/c1-18(2)12-6-3-11-17-21(19-13-7-4-8-14-19)20-15-9-5-10-16-20/h4-5,7-10,12-17H,3,6,11H2,1-2H3 |
InChI-Schlüssel |
HHADGTJVTNSNPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCCC=C(C1=CC=CC=C1)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,2-Dimethyl-3-(oxoacetyl)cyclobutyl]acetic acid](/img/structure/B14238248.png)
![N-[4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14238253.png)

![3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid](/img/structure/B14238261.png)
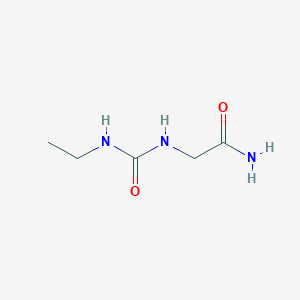
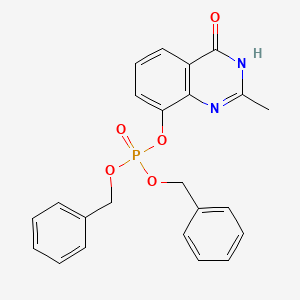
![5H-[1,2,4]Thiadiazolo[4,5-a]pyridine](/img/structure/B14238267.png)
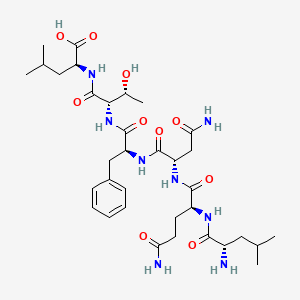
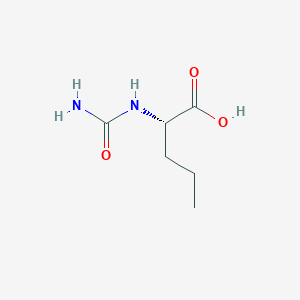
![N,N,N-Trimethylbicyclo[3.2.1]octan-3-aminium](/img/structure/B14238282.png)
![N-[4-(1-Hydroxy-1-phenylprop-2-yn-1-yl)phenyl]acetamide](/img/structure/B14238284.png)
